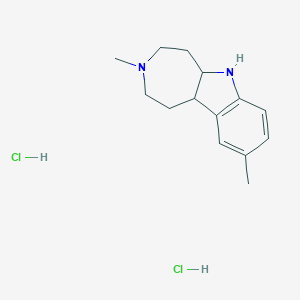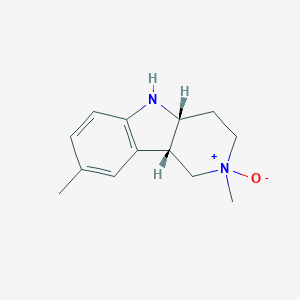
Stobadine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stobadine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential application in various research fields. It is a derivative of stobadine, a natural antioxidant found in certain plants. Stobadine N-oxide has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for research in the fields of neurology, pharmacology, and biochemistry.
作用機序
Stobadine N-oxide exerts its neuroprotective and antioxidant effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also has the ability to chelate metal ions, which can contribute to oxidative stress.
生化学的および生理学的効果
Stobadine N-oxide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce lipid peroxidation and increase the levels of glutathione, an important antioxidant molecule. It also has the ability to improve mitochondrial function and reduce inflammation.
実験室実験の利点と制限
Stobadine N-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated by cells and animals. However, its effectiveness may vary depending on the experimental conditions, and further research is needed to fully understand its potential limitations.
将来の方向性
There are several future directions for research on stobadine N-oxide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential application in the field of cardiovascular disease, where it may have protective effects against ischemia-reperfusion injury. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness for use in laboratory experiments.
Conclusion:
Stobadine N-oxide is a promising compound for scientific research due to its antioxidant and neuroprotective properties. It has potential applications in various research fields and has been shown to have low toxicity and high stability. Further research is needed to fully understand its potential uses and limitations, but it holds promise as a valuable tool for scientific investigation.
合成法
Stobadine N-oxide is synthesized by the reaction of stobadine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction is high, and the compound can be easily purified through recrystallization.
科学的研究の応用
Stobadine N-oxide has been extensively studied for its potential application in various research fields. In neurology, it has been shown to protect neurons against oxidative stress and prevent cell death. In pharmacology, it has been investigated for its potential use as a drug for the treatment of neurodegenerative and cardiovascular diseases. In biochemistry, it has been studied for its antioxidant properties and its ability to scavenge free radicals.
特性
CAS番号 |
108331-06-2 |
|---|---|
製品名 |
Stobadine N-oxide |
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
(4aR,9bS)-2,8-dimethyl-2-oxido-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-12-10(7-9)11-8-15(2,16)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-,15?/m1/s1 |
InChIキー |
CILOIHNRAMPSBZ-HNVBAWDGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2C[N+](CC3)(C)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
同義語 |
stobadine N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



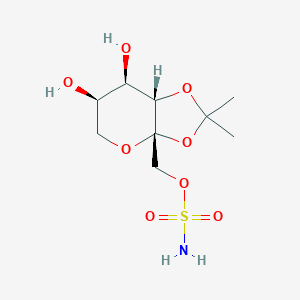

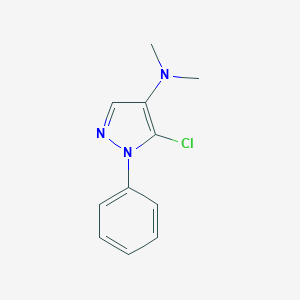
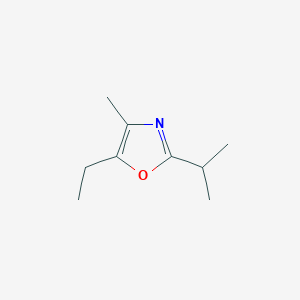
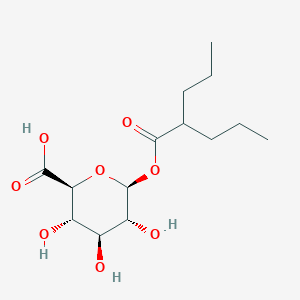
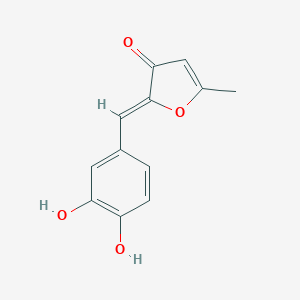
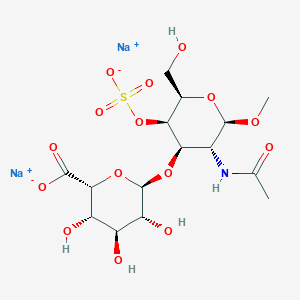
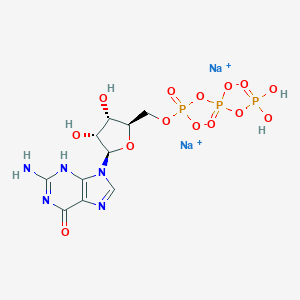
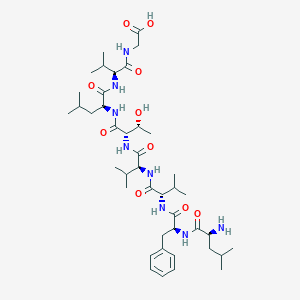
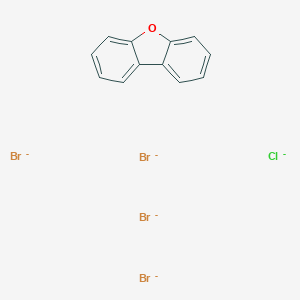
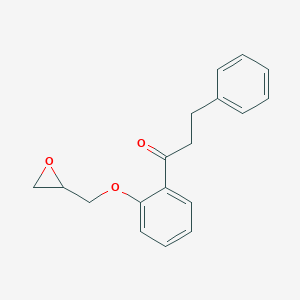
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
